molecular formula C17H15N5S2 B14521645 N,N''-Bis[(4-methyl-1,3-benzothiazol-2-yl)]guanidine CAS No. 62540-12-9

N,N''-Bis[(4-methyl-1,3-benzothiazol-2-yl)]guanidine

Cat. No.: B14521645
CAS No.: 62540-12-9
M. Wt: 353.5 g/mol
InChI Key: OIGFZBOCGYMACF-UHFFFAOYSA-N
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Description

N,N’'-Bis[(4-methyl-1,3-benzothiazol-2-yl)]guanidine is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Chemical Reactions Analysis

Types of Reactions

N,N’'-Bis[(4-methyl-1,3-benzothiazol-2-yl)]guanidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Common reagents used in the reactions of benzothiazole derivatives include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve mild temperatures and the use of solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) .

Major Products Formed

The major products formed from the reactions of N,N’'-Bis[(4-methyl-1,3-benzothiazol-2-yl)]guanidine depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiazole ring .

Mechanism of Action

The mechanism of action of N,N’'-Bis[(4-methyl-1,3-benzothiazol-2-yl)]guanidine involves its interaction with specific molecular targets and pathways. For example, benzothiazole derivatives have been shown to inhibit enzymes such as dihydroorotase, DNA gyrase, and tyrosine kinase . These interactions can disrupt essential biological processes, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,N’'-Bis[(4-methyl-1,3-benzothiazol-2-yl)]guanidine include other benzothiazole derivatives such as:

Uniqueness

N,N’'-Bis[(4-methyl-1,3-benzothiazol-2-yl)]guanidine is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its dual benzothiazole rings enhance its biological activity and make it a versatile compound for various applications in scientific research and industry .

Properties

CAS No.

62540-12-9

Molecular Formula

C17H15N5S2

Molecular Weight

353.5 g/mol

IUPAC Name

1,2-bis(4-methyl-1,3-benzothiazol-2-yl)guanidine

InChI

InChI=1S/C17H15N5S2/c1-9-5-3-7-11-13(9)19-16(23-11)21-15(18)22-17-20-14-10(2)6-4-8-12(14)24-17/h3-8H,1-2H3,(H3,18,19,20,21,22)

InChI Key

OIGFZBOCGYMACF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=NC3=NC4=C(C=CC=C4S3)C)N

Origin of Product

United States

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